molecular formula C11H15NO B14681404 2-(Diethylamino)benzaldehyde CAS No. 39529-72-1

2-(Diethylamino)benzaldehyde

Cat. No.: B14681404
CAS No.: 39529-72-1
M. Wt: 177.24 g/mol
InChI Key: FLCWJWNCSHIREG-UHFFFAOYSA-N
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Description

2-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of an aldehyde group attached to a benzene ring, which also bears a diethylamino substituent. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diethylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of catalyst and solvent can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The diethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s reactivity and applications can differ significantly from its analogs, making it valuable in specialized chemical syntheses and research applications .

Properties

CAS No.

39529-72-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(diethylamino)benzaldehyde

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-9H,3-4H2,1-2H3

InChI Key

FLCWJWNCSHIREG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1C=O

Origin of Product

United States

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